Isoquinoline-1-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGMQCMMGPVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668523 | |
| Record name | Isoquinoline-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406192-81-2 | |
| Record name | Isoquinoline-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoquinoline 1 Carbohydrazide and Its Derivatives
Classical Approaches to Isoquinoline-1-carbohydrazide Synthesis
Traditional methods for synthesizing the isoquinoline (B145761) framework, a necessary precursor, often rely on well-established named reactions. These classical routes typically involve multiple steps and have been refined over decades to provide reliable access to the core structure.
A primary and straightforward method for the synthesis of this compound involves a two-step sequence starting from isoquinoline-1-carboxylic acid. This classical approach is valued for its reliability and the accessibility of its starting materials.
The first step is an esterification reaction . Isoquinoline-1-carboxylic acid is converted to its corresponding ester, typically a methyl or ethyl ester. This is often achieved by reacting the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid. The modification of natural product compounds through esterification is a common strategy to enhance properties like solubility or stability. medcraveonline.com
The second step is hydrazinolysis . The resulting isoquinoline-1-carboxylate ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). In this reaction, the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alcohol group (-OR) and the formation of the carbohydrazide (B1668358) (-CONHNH₂). The selective hydrazinolysis of an ester to form the initial carbohydrazide is a key step in the synthesis of various hydrazone derivatives. researchgate.net
Table 1: Example of Esterification and Hydrazinolysis Route
| Step | Reactants | Reagents/Conditions | Product |
| 1. Esterification | Isoquinoline-1-carboxylic acid, Ethanol | Concentrated H₂SO₄, Reflux | Ethyl isoquinoline-1-carboxylate |
| 2. Hydrazinolysis | Ethyl isoquinoline-1-carboxylate | Hydrazine hydrate, Ethanol, Reflux | This compound |
The formation of the isoquinoline ring itself is a critical aspect of the synthesis. Classical condensation reactions are fundamental to building this heterocyclic scaffold from simpler acyclic precursors. Several named reactions are instrumental in this process:
Bischler-Napieralski Reaction : This is one of the most common methods for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgpharmaguideline.com It involves the intramolecular cyclization of a β-phenylethylamine that has been acylated. pharmaguideline.comquimicaorganica.org A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), acts as a Lewis acid to facilitate the ring closure. wikipedia.orgpharmaguideline.com The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated (aromatized) using a catalyst like palladium on carbon (Pd/C) to yield the isoquinoline core. wikipedia.orgquimicaorganica.org
Pictet-Spengler Reaction : This reaction produces a 1,2,3,4-tetrahydroisoquinoline (B50084) through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgpharmaguideline.comquimicaorganica.org Similar to the Bischler-Napieralski product, the resulting tetrahydroisoquinoline requires an oxidation step to form the aromatic isoquinoline ring. quimicaorganica.org
Pomeranz-Fritsch Reaction : This method directly yields the aromatic isoquinoline ring. It involves the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.orgquimicaorganica.org
These condensation reactions build the fundamental isoquinoline structure, which can then be functionalized at the 1-position to eventually yield this compound.
Advanced Synthetic Strategies for this compound Derivatives
In response to the need for more efficient, environmentally friendly, and rapid synthetic methods, advanced strategies have been developed. These protocols often offer improvements in terms of reaction time, yield, and sustainability.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. researchgate.net By using microwave irradiation, reaction times can be reduced from hours to mere minutes. mdpi.com This technique has been successfully applied to the synthesis of various quinoline (B57606) and isoquinoline derivatives. mdpi.comnih.govnih.gov
In the context of this compound derivatives, microwave heating can be applied to several steps, including the formation of the isoquinoline core and the subsequent condensation of the carbohydrazide with aldehydes to form hydrazones. For instance, the synthesis of various N-heterocycles has been shown to be more efficient under microwave irradiation, often leading to higher yields and simpler work-up procedures. researchgate.netnih.gov Deshmukh et al. reported a microwave-assisted method for synthesizing isoquinolines using a ruthenium catalyst in PEG-400, achieving high yields in 10-15 minutes. nih.gov This rapid, energy-efficient approach is a hallmark of modern synthetic chemistry. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage |
| Skraup quinoline synthesis | Several hours | 20-30 minutes | Drastic reduction in reaction time. mdpi.com |
| Heterocyclic cyclization | 8-12 hours | 10-15 minutes | Increased efficiency and yield. researchgate.netnih.gov |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all the starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages, including operational simplicity, reduced waste, and the rapid generation of complex molecules from simple precursors. beilstein-journals.orgmdpi.com
While a direct one-pot synthesis of this compound is not commonly reported, MCRs are extensively used to build substituted isoquinoline and related heterocyclic cores. For example, a three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne can be used to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org Similarly, isocyanide-based multicomponent reactions, such as the Ugi or Passerini reactions, followed by intramolecular cyclization, can generate complex heterocyclic systems, including 1,2-dihydroisoquinolines. rsc.org These MCRs represent a powerful strategy for creating diverse libraries of isoquinoline derivatives for further functionalization.
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In isoquinoline synthesis, this translates to using benign solvents, recyclable catalysts, and energy-efficient processes. nih.govrsc.org
Key green approaches applicable to the synthesis of this compound and its precursors include:
Use of Greener Solvents : Replacing hazardous solvents with more environmentally friendly alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.gov
Catalysis : Employing recyclable catalysts, including metal-based or organocatalytic systems, to improve atom economy and avoid stoichiometric toxic reagents. nih.govmdpi.com Transition-metal-free transformations are recognized as sustainable methods. researchgate.net
Energy Efficiency : Utilizing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. nih.gov
Solvent-Free Reactions : Conducting reactions under neat or solvent-free conditions, often using mechanochemical grinding, minimizes waste and environmental impact. mdpi.com
These strategies collectively contribute to making the synthesis of isoquinoline derivatives more sustainable and environmentally responsible, addressing the economic and ecological concerns associated with traditional methods. rsc.org
Derivatization Techniques for this compound
This compound serves as a versatile starting material for the synthesis of a wide array of heterocyclic derivatives. The presence of the reactive hydrazide moiety at the C1 position of the isoquinoline nucleus allows for a variety of chemical transformations, leading to compounds with diverse structural features. Key derivatization techniques include the formation of Schiff bases, the construction of five-membered heterocyclic rings such as oxadiazoles (B1248032) and triazoles, and engagement in nucleophilic addition and rearrangement reactions.
Synthesis of Schiff Bases from this compound
The condensation reaction between a carbohydrazide and an aldehyde or ketone is a fundamental method for the synthesis of N-acylhydrazones, commonly known as Schiff bases. This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and is a cornerstone in the derivatization of this compound.
The synthesis is typically achieved by refluxing this compound with a variety of aromatic or heteroaromatic aldehydes in a suitable solvent, such as ethanol. tandfonline.com Often, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the reaction. researchgate.net The nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final Schiff base. tandfonline.comresearchgate.net This method is efficient and yields products in good measure. tandfonline.com
The general reaction scheme is as follows: this compound + Substituted Aldehyde → this compound Schiff base
The structural diversity of the resulting Schiff bases can be easily achieved by varying the substituted aldehyde used in the reaction. This allows for the introduction of different functional groups and steric properties into the final molecule.
Table 1: Examples of Reaction Conditions for Schiff Base Synthesis from Heterocyclic Carbohydrazides
| Carbohydrazide Reactant | Aldehyde Reactant | Solvent | Catalyst | Conditions | Product Type |
| Quinoline-4-carbohydrazide | Various Aromatic Aldehydes | Ethanol | - | Reflux | Hybrid Schiff bases |
| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Ethanol | Acetic Acid | Reflux (5h) | Schiff base ligand |
| 6-Methyl nicotinic acid hydrazide | Various Aromatic Aldehydes | - | - | - | Hydrazone |
This table presents data from analogous reactions with quinoline and pyridine (B92270) carbohydrazides to illustrate common synthetic conditions. tandfonline.cominovatus.esmdpi.com
Formation of Oxadiazole and Triazole Derivatives
The carbohydrazide functional group is a key precursor for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are significant scaffolds in medicinal chemistry.
1,3,4-Oxadiazole Synthesis: A common and direct method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. worldscientificnews.com However, a more direct route from this compound involves a one-pot reaction with carboxylic acids or their derivatives, followed by cyclization using a dehydrating agent. worldscientificnews.com Phosphorus oxychloride (POCl₃) is a frequently used reagent for this cyclization step. worldscientificnews.com The reaction proceeds by converting the hydrazide into a reactive intermediate which then undergoes intramolecular cyclization with the elimination of water to form the stable oxadiazole ring.
Another pathway involves the oxidative cyclization of the Schiff bases (N-acylhydrazones) derived from this compound. Reagents such as acetic anhydride (B1165640) can be used to effect the cyclization of the hydrazone intermediate into a 1,3,4-oxadiazoline, which can be considered a derivative of the oxadiazole. inovatus.es
1,2,4-Triazole (B32235) Synthesis: The synthesis of 1,2,4-triazole derivatives from this compound typically begins with its conversion to an N-acylthiosemicarbazide. This is achieved by reacting the carbohydrazide with an appropriate isothiocyanate. researchgate.net The resulting thiosemicarbazide (B42300) derivative can then be cyclized under basic conditions. researchgate.net Heating the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, induces an intramolecular cyclization with the elimination of a water molecule to form the 4H-1,2,4-triazole-3-thiol derivative. researchgate.netresearchgate.net
The general pathway is:
this compound + R-NCS → Isoquinoline-1-carbonyl-thiosemicarbazide
Isoquinoline-1-carbonyl-thiosemicarbazide + Base (e.g., NaOH) → 5-(Isoquinolin-1-yl)-4-R-4H-1,2,4-triazole-3-thiol
Table 2: Reagents for Oxadiazole and Triazole Synthesis from Carbohydrazides
| Starting Material | Target Heterocycle | Key Reagents | Typical Conditions |
| Carbohydrazide + Carboxylic Acid | 1,3,4-Oxadiazole | Phosphorus Oxychloride (POCl₃) | Reflux |
| N-Acylhydrazone (Schiff Base) | 1,3,4-Oxadiazoline | Acetic Anhydride | Reflux |
| Carbohydrazide + Isothiocyanate | Thiosemicarbazide | Ethanol | Room Temp / Reflux |
| Thiosemicarbazide | 1,2,4-Triazole-3-thiol | NaOH or KOH (aq) | Reflux |
This table summarizes common synthetic routes applicable for the conversion of this compound. inovatus.esworldscientificnews.comresearchgate.netresearchgate.net
Nucleophilic Addition and Rearrangement Reactions
The isoquinoline ring system, particularly at the C1 position, is susceptible to nucleophilic reactions. quimicaorganica.org The presence of the carbohydrazide group at this position influences the electronic properties of the ring and can participate in various addition and rearrangement reactions.
Nucleophilic Addition: The isoquinoline nucleus is inherently electron-deficient, which facilitates nucleophilic attack, especially at the C1 position. quimicaorganica.org While the carbohydrazide itself is not typically the site of external nucleophilic attack, reactions can be designed where the isoquinoline ring is first activated. For instance, N-acylation of the isoquinoline nitrogen would generate an acylium salt, significantly enhancing the electrophilicity of the C1 position and making it highly susceptible to attack by a wide range of nucleophiles. scripps.edu The carbohydrazide moiety would, in this case, be part of a 1-substituted di- or tetrahydroisoquinoline product following the addition and subsequent workup.
Rearrangement Reactions: Rearrangement reactions are pivotal in the synthesis and modification of the isoquinoline skeleton. The Bischler-Napieralski and Pictet-Spengler reactions are classic examples used to construct the isoquinoline core itself. nrochemistry.compharmaguideline.comwikipedia.org
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. nrochemistry.comorganic-chemistry.orgwikipedia.org While this is a synthetic route to isoquinolines, derivatives of this compound could potentially be involved in analogous intramolecular cyclization or rearrangement processes if a suitable side chain were appended to the hydrazide nitrogen, leading to fused heterocyclic systems. The reaction typically employs dehydrating agents like POCl₃ or P₂O₅. nrochemistry.comorganic-chemistry.org
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure to yield a tetrahydroisoquinoline. wikipedia.orgquimicaorganica.orgmdpi.com Similar to the Bischler-Napieralski reaction, this is a primary synthesis method for the ring system. A derivative of this compound, if modified to contain a β-arylethylamine-like structure, could undergo such intramolecular rearrangements to form complex, polycyclic molecules.
These established rearrangement reactions highlight the chemical tractability of the isoquinoline framework and suggest potential, albeit complex, pathways for the structural modification of this compound derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques in Isoquinoline 1 Carbohydrazide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of isoquinoline-1-carbohydrazide in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete map of the proton and carbon framework, along with their connectivity, can be established.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, number, and connectivity of protons. The aromatic protons of the isoquinoline (B145761) ring typically appear in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C3 position is often the most deshielded due to its proximity to the electronegative nitrogen atom. Protons of the fused benzene (B151609) ring (C5-C8) exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.
The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) give rise to distinct signals. The N-H proton of the amide group typically appears as a broad singlet at a significantly downfield chemical shift (often >9.0 ppm), while the -NH₂ protons resonate at a more upfield position, also as a broad singlet. The exact chemical shifts of these N-H protons can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in DMSO-d₆
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling |
|---|---|---|---|
| H-3 | ~8.8 - 9.0 | d | J(H3, H4) |
| H-4 | ~8.2 - 8.4 | d | J(H4, H3) |
| H-5 | ~8.0 - 8.2 | d | J(H5, H6) |
| H-8 | ~7.9 - 8.1 | d | J(H8, H7) |
| H-6 | ~7.6 - 7.8 | m | J(H6, H5), J(H6, H7) |
| H-7 | ~7.5 - 7.7 | m | J(H7, H6), J(H7, H8) |
| -CONH- | ~9.5 - 10.5 | s (broad) | - |
| -NH₂ | ~4.5 - 5.5 | s (broad) | - |
Note: The predicted values are based on data from analogous isoquinoline and carbohydrazide structures. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show ten distinct signals. The carbonyl carbon (C=O) of the hydrazide group is characteristically found in the most downfield region of the spectrum (δ 160-170 ppm). The carbon atoms of the isoquinoline ring appear in the aromatic region (δ 120-155 ppm). Carbons adjacent to the nitrogen atom (C1 and C3) are typically deshielded compared to other carbons in the ring system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165.0 |
| C-1 | ~152.0 |
| C-3 | ~143.0 |
| C-4a | ~136.0 |
| C-8a | ~130.0 |
| C-7 | ~128.5 |
| C-5 | ~128.0 |
| C-6 | ~127.0 |
| C-8 | ~125.0 |
| C-4 | ~121.0 |
Note: The predicted values are based on data from analogous isoquinoline and carbohydrazide structures. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the isoquinoline ring, for example, between H-3 and H-4, and among the H-5, H-6, H-7, and H-8 protons of the benzo-fused ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying and connecting molecular fragments. For this compound, key HMBC correlations would include a cross-peak between the amide N-H proton and the carbonyl carbon (C=O) as well as the C-1 carbon of the isoquinoline ring. Additionally, correlations from H-3 to C-1 and C-4a would confirm the structure of the pyridine (B92270) part of the ring system.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The compound has a molecular formula of C₁₀H₉N₃O and a monoisotopic mass of 187.0746 g/mol . In high-resolution mass spectrometry (HRMS), the measured mass would be expected to be very close to this theoretical value, confirming the elemental composition.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Under electron ionization (EI) or electrospray ionization (ESI-MS/MS), characteristic fragmentation pathways can be observed.
Molecular Ion Peak: The spectrum would show a prominent molecular ion peak ([M]⁺˙ at m/z 187) or a protonated molecular peak ([M+H]⁺ at m/z 188).
Key Fragmentation Pathways:
Loss of the hydrazino group: Cleavage of the C-C bond between the isoquinoline ring and the carbonyl group can lead to the formation of an isoquinoline cation radical at m/z 129.
Formation of the isoquinolyl-1-carbonyl cation: Loss of the •NHNH₂ radical (m/z 31) would result in a fragment at m/z 156.
Loss of CO: The fragment at m/z 156 could further lose carbon monoxide to yield a fragment at m/z 128.
Cleavage of the N-N bond: Fragmentation of the carbohydrazide moiety itself can occur.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated system of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum highlights the key functional groups present in this compound. Characteristic absorption bands confirm the presence of the amide and amine functionalities, as well as the aromatic system. nist.gov N-acylhydrazones, which are derivatives, typically show C=O and C=N stretching vibrations at 1643–1658 cm⁻¹ and 1596–1627 cm⁻¹, respectively, along with an NH absorption band around 3195–3310 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | -NH₂, -CONH- |
| 3100 - 3000 | Aromatic C-H Stretch | Isoquinoline Ring |
| ~1660 | C=O Stretch (Amide I) | -CONHNH₂ |
| ~1620 | N-H Bend | -NH₂ |
| 1600 - 1450 | C=C and C=N Stretch | Isoquinoline Ring |
| ~1550 | N-H Bend (Amide II) | -CONH- |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic isoquinoline ring system. The parent isoquinoline molecule shows characteristic absorption bands in the UV region. nist.govrsc.org The presence of the carbohydrazide substituent, a chromophore, is expected to cause shifts in the absorption maxima (λ_max), typically a bathochromic (red) shift, and may alter the intensities of the bands compared to unsubstituted isoquinoline. The spectrum is expected to show multiple bands corresponding to π → π* transitions within the conjugated system.
X-ray Crystallography for Definitive Structural Determination of this compound Derivatives
While obtaining a single crystal of this compound itself can be challenging, its derivatives, such as Schiff bases formed by condensation with aldehydes or ketones, are often highly crystalline and suitable for X-ray diffraction analysis. nih.goveurjchem.com This technique provides the most definitive structural proof by mapping the precise three-dimensional positions of atoms in the crystal lattice.
The analysis of a suitable single crystal of a derivative, for example, a hydrazone formed from this compound, would yield a wealth of structural data:
Unambiguous Connectivity: It confirms the atomic connections, irrefutably distinguishing it from any potential isomers.
Molecular Conformation: It reveals the planarity of the isoquinoline ring and the torsion angles associated with the hydrazone linker, showing the preferred spatial arrangement of the molecule in the solid state.
Bond Lengths and Angles: Precise bond lengths and angles are determined, which can provide insight into bond order and steric strain.
Supramolecular Interactions: It elucidates intermolecular forces, such as hydrogen bonding (e.g., between the N-H group of one molecule and the C=O or C=N group of a neighboring molecule) and π-π stacking interactions between aromatic rings, which govern the crystal packing. ijpsi.org
Table 4: Representative Crystal Data and Structure Refinement Parameters for a Hydrazone Derivative
| Parameter | Example Value |
|---|---|
| Empirical formula | C₁₇H₁₃N₃O |
| Formula weight | 275.31 |
| Temperature | 293(2) K |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.7 Å, b = 13.3 Å, c = 8.1 Å β = 108.6° |
| Volume | 891.4 ų |
| Z (Molecules per unit cell) | 4 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
Note: This table contains representative data based on typical values for similar Schiff base/hydrazone structures and does not represent experimentally determined data for a specific this compound derivative. ijpsi.org
Biological Activity and Pharmacological Investigations of Isoquinoline 1 Carbohydrazide Derivatives
Antimicrobial Activity Investigations
Derivatives of isoquinoline-1-carbohydrazide have been the subject of numerous studies to evaluate their efficacy against various microbial pathogens. These investigations have revealed that modifications to the carbohydrazide (B1668358) group can lead to compounds with significant antibacterial, antifungal, and antitubercular activities.
Antibacterial Efficacy Studies
The antibacterial potential of isoquinoline (B145761) derivatives has been well-established, and the introduction of a carbohydrazide functional group has been explored to enhance this activity. Studies have shown that certain this compound derivatives and related compounds exhibit inhibitory effects against a spectrum of Gram-positive and Gram-negative bacteria.
For instance, a study on tricyclic isoquinoline derivatives demonstrated antibacterial properties against several Gram-positive pathogens. Specifically, compounds 8d and 8f were found to be active against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) of 16 µg/mL and 32 µg/mL, respectively. Compound 8f also showed activity against Streptococcus pneumoniae with an MIC of 32 µg/mL, while both compounds displayed activity against Enterococcus faecium with MICs of 128 µg/mL for 8d and 64 µg/mL for 8f. mdpi.com
In another study, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, synthesized from a carbohydrazide intermediate, were evaluated for their antibacterial efficacy. nih.gov Compounds 5a and 6 from this series exhibited significant activity against various bacteria with MIC values ranging from 7.0 to 9.0 μg/mL. nih.gov These compounds were particularly effective against Bacillus cereus with MICs of 7.0-9.0 μg/mL. nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 8d | Staphylococcus aureus | 16 | mdpi.com |
| Compound 8f | Staphylococcus aureus | 32 | mdpi.com |
| Compound 8f | Streptococcus pneumoniae | 32 | mdpi.com |
| Compound 8d | Enterococcus faecium | 128 | mdpi.com |
| Compound 8f | Enterococcus faecium | 64 | mdpi.com |
| Compound 5a | Bacillus cereus | 7.0-9.0 | nih.gov |
| Compound 6 | Bacillus cereus | 7.0-9.0 | nih.gov |
Antifungal Potential Assessment
The exploration of this compound derivatives has also extended to their potential as antifungal agents. Research has indicated that certain structural modifications can impart significant activity against various fungal pathogens.
In a study of novel isoquinoline derivatives, several compounds displayed noteworthy antifungal activity. researchgate.net For example, at a concentration of 50 mg/L, compounds Ic, Ie, and Il demonstrated an inhibition rate of up to 93.0% against Physalospora piricola and Rhizotonia cerealis. researchgate.net Notably, compound Il exhibited an 83.3% inhibition rate against Fusarium graminearum, which was significantly better than the standards sanguinarine (B192314) (64.2%) and chlorothalonil (B1668833) (57.7%). researchgate.net
Furthermore, a series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, derived from a carbohydrazide precursor, revealed promising antifungal effects. Compounds 5a, 6, 7b, and 7c from this series showed strong activity against Geotrichum candidum with MIC values between 8.0 and 9.0 μg/mL. nih.gov
| Compound | Fungal Strain | Inhibition Rate (%) at 50 mg/L | Reference |
|---|---|---|---|
| Compound Ic | Physalospora piricola | 93.0 | researchgate.net |
| Compound Ie | Physalospora piricola | 93.0 | researchgate.net |
| Compound Il | Physalospora piricola | 93.0 | researchgate.net |
| Compound Ic | Rhizotonia cerealis | 93.0 | researchgate.net |
| Compound Ie | Rhizotonia cerealis | 93.0 | researchgate.net |
| Compound Il | Rhizotonia cerealis | 93.0 | researchgate.net |
| Compound Il | Fusarium graminearum | 83.3 | researchgate.net |
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 5a | Geotrichum candidum | 8.0-9.0 | nih.gov |
| Compound 6 | Geotrichum candidum | 8.0-9.0 | nih.gov |
| Compound 7b | Geotrichum candidum | 8.0-9.0 | nih.gov |
| Compound 7c | Geotrichum candidum | 8.0-9.0 | nih.gov |
Antitubercular Research
The global health threat posed by tuberculosis, particularly drug-resistant strains, has necessitated the search for novel therapeutic agents. Isoquinoline derivatives have emerged as a promising class of compounds in this area.
A series of isoquinoline-containing azo Schiff base derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. asianpubs.org Several compounds in this series demonstrated excellent antitubercular potential. Compound 3b was particularly potent, with an MIC value of 1.6 µg/mL, which is comparable to the first-line antitubercular drugs isoniazid (B1672263) and ethambutol. asianpubs.org Compounds 3a and 3c also showed significant activity with an MIC of 3.125 µg/mL, equivalent to that of pyrazinamide. asianpubs.org Compound 3d displayed an MIC of 6.25 µg/mL. asianpubs.org
Other studies have also highlighted the potential of C-1 substituted isoquinolines to potentiate the activity of existing antitubercular drugs like rifampicin (B610482) and ethambutol, suggesting a role as adjunct therapies. nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3b | Mycobacterium tuberculosis H37Rv | 1.6 | asianpubs.org |
| Compound 3a | Mycobacterium tuberculosis H37Rv | 3.125 | asianpubs.org |
| Compound 3c | Mycobacterium tuberculosis H37Rv | 3.125 | asianpubs.org |
| Compound 3d | Mycobacterium tuberculosis H37Rv | 6.25 | asianpubs.org |
Anticancer and Antiproliferative Research
The isoquinoline nucleus is a key structural component in many alkaloids with potent anticancer properties. Consequently, synthetic derivatives of isoquinoline, including those with a carbohydrazide moiety, have been extensively investigated for their potential as novel anticancer agents. These studies have focused on evaluating their cytotoxicity against various cancer cell lines and, in some cases, their antitumor effects in vivo.
Cytotoxic Activity against Various Cancer Cell Lines
A significant body of research has been dedicated to assessing the in vitro cytotoxic effects of this compound derivatives and related structures against a wide array of human cancer cell lines.
For instance, a series of hydrazide derivatives incorporating a quinoline (B57606) moiety, which is structurally related to isoquinoline, were evaluated for their anti-cancer activity. mdpi.com Analogs 19 and 22 from this study significantly reduced the viability of neuroblastoma cancer cells with micromolar potency. mdpi.com In a different study, two gold(III) complexes with isoquinoline derivatives as ligands, Au1 and Au2, exhibited greater cytotoxicity than cisplatin (B142131) against T-24 bladder cancer cells. nih.gov
Furthermore, a comprehensive study on pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, a class of compounds that includes the lamellarins, has revealed potent cytotoxic activities. Lamellarins D, K, and M showed cytotoxicity in the nanomolar range (38–110 nM) against various tumor cell types. rsc.org Lamellarin D, in particular, was effective against human prostate cancer cells (DU-145, LNCaP) and induced apoptosis in leukemia cells (K562) at micromolar concentrations. rsc.org
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| Lamellarin D | Various tumor cells | 0.038-0.110 | rsc.org |
| Lamellarin K | Various tumor cells | 0.038-0.110 | rsc.org |
| Lamellarin M | Various tumor cells | 0.038-0.110 | rsc.org |
| Compound 3b | MCF-7 (Breast) | 7.09 ± 0.41 | asianpubs.org |
| Compound 3b | HeLa (Cervical) | 9.04 ± 0.34 | asianpubs.org |
Antitumor and Antimetastatic Effects
Beyond in vitro cytotoxicity, some isoquinoline derivatives have been advanced to in vivo studies to evaluate their antitumor and antimetastatic potential in animal models. These studies provide crucial insights into the therapeutic promise of these compounds.
In an investigation of novel isoquinoline derivatives for the treatment of ovarian cancer, compounds B01002 and C26001 were evaluated in a xenograft mouse model. Both compounds were found to inhibit tumor growth with good safety profiles. The tumor growth inhibition for B01002 was 99.53%, and for C26001, it was 84.23%. dovepress.com
In another study, two gold(III) complexes with isoquinoline derivatives, Au1 and Au2, were shown to be safer than cisplatin and could effectively inhibit tumor growth in vivo. nih.gov Furthermore, a new bistetrahydroisoquinolinequinone, jorunnamycin A, isolated from a marine sponge, has demonstrated antimetastatic activity. rsc.org
These findings underscore the potential of the isoquinoline scaffold as a basis for the development of new anticancer therapies that not only target the primary tumor but may also inhibit the metastatic spread of cancer cells.
Anti-inflammatory Properties
Derivatives of isoquinoline-1-carboxamide (B73039), which are structurally related to this compound, have demonstrated notable anti-inflammatory effects. In a study involving eleven novel isoquinoline-1-carboxamides (HSR1101~1111), several compounds showed potent suppression of pro-inflammatory mediators. nih.govmdpi.com Specifically, compounds HSR1101, HSR1102, and HSR1103 were effective in reducing the lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in BV2 microglial cells, without exhibiting significant cytotoxicity. nih.govmdpi.com
Among these, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was particularly effective, not only suppressing pro-inflammatory cytokines but also reversing the LPS-suppressed anti-inflammatory cytokine IL-10. nih.govmdpi.com Further investigation revealed that HSR1101 attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com The anti-inflammatory action of HSR1101 is mediated through the inhibition of the MAPKs/NF-κB signaling pathway, a key regulator of the inflammatory response. nih.govmdpi.com HSR1101 was found to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of IκB and also curbed LPS-induced cell migration. nih.govmdpi.com
Similarly, research on 2-phenylquinoline-4-carboxamide (B4668241) derivatives, which share a similar structural backbone, has also highlighted their anti-inflammatory potential. alliedacademies.org Certain derivatives within this class exhibited significant anti-inflammatory activity in animal models, comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org These findings underscore the potential of the isoquinoline-carboxamide and carbohydrazide scaffold in the development of novel anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of Isoquinoline-1-Carboxamide Derivatives
| Compound | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| HSR1101 | Potent suppression of IL-6, TNF-α, and NO. Reverses suppression of IL-10. Attenuates iNOS and COX-2 expression. | Inhibition of MAPKs/NF-κB pathway. | nih.govmdpi.com |
| HSR1102 | Potent suppression of IL-6, TNF-α, and NO. | Not detailed. | nih.gov |
| HSR1103 | Potent suppression of IL-6, TNF-α, and NO. | Not detailed. | nih.gov |
| Compound 5 (2-phenylquinoline derivative) | Significant anti-inflammatory activity in a carrageenan-induced paw edema test. | Not detailed. | alliedacademies.org |
Antiviral and Anti-HIV Investigations
The broader class of quinoline and isoquinoline derivatives has been a subject of significant interest in the search for new antiviral and anti-HIV agents. While specific studies focusing exclusively on this compound are limited, research on structurally similar compounds provides valuable insights.
A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their anti-HIV-1 activity. nih.govresearchgate.net These compounds were assessed for their ability to block HIV-1 replication in cell-based assays. nih.govresearchgate.net However, the results indicated no significant anti-HIV-1 activity or integrase inhibitory effects at concentrations below 100 µM. nih.govresearchgate.net Despite the low potency in this particular study, the scaffold was deemed a safe template for future anti-HIV-1 drug design due to its lack of cytotoxicity at concentrations up to 250 µM. nih.gov
In another study, a novel series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were designed as potential HIV integrase inhibitors. nih.gov All the synthesized compounds in this series demonstrated anti-HIV activity at concentrations lower than 150 µM, with no significant cytotoxicity observed above 500 µM. nih.gov Compound 8b , which features a 4-fluorobenzoyl group, was identified as the most potent in the series, with an EC50 of 75 µM. nih.gov Docking studies suggested that these compounds bind to the HIV integrase in a manner similar to known inhibitors. nih.gov
Furthermore, oxoquinoline-acylhydrazone derivatives have been investigated for their dual anti-HIV and anti-HSV (Herpes Simplex Virus) activity. researchgate.net These studies highlight the potential of the quinoline-carbohydrazide framework in developing broad-spectrum antiviral agents.
Antimalarial Activity Studies
Quinoline-based compounds have historically been the cornerstone of antimalarial therapy. Research into novel isoquinoline and quinoline derivatives continues to be a promising avenue for discovering new treatments, particularly in the face of growing drug resistance.
A study on a novel series of quinoline derivatives, including dihydropyrimidines and 1,3,4-oxadiazoles with quinolinyl residues, revealed moderate to high in vitro antimalarial activity against Plasmodium falciparum. nih.gov The IC50 values for these compounds ranged from 0.014 to 15.87 μg/mL, with several compounds showing excellent activity compared to the standard drug chloroquine. nih.gov
In silico studies have also been employed to explore the antimalarial potential of isoquinoline derivatives. One such study identified 6,7-dinitro-2- nih.govmdpi.comnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, a derivative from Streptomyces hygroscopicus, as a potential antimalarial agent. nih.gov Reverse molecular docking suggested that this compound could bind to several protein targets in P. falciparum. nih.gov
While direct studies on the antimalarial activity of this compound are not extensively documented, the consistent and potent antiplasmodial activity observed in the broader class of isoquinoline and quinoline derivatives suggests that this specific chemical scaffold warrants further investigation in the context of malaria drug discovery. semanticscholar.orgmdpi.com
Enzyme Inhibition Studies
The therapeutic effects of many drugs are often attributed to their ability to inhibit specific enzymes. This compound derivatives have been investigated for their potential to inhibit several key microbial enzymes.
DNA gyrase is an essential bacterial enzyme and a well-established target for antibiotics. A class of isoquinoline sulfonamides has been identified as allosteric inhibitors of DNA gyrase with activity against fluoroquinolone-resistant Escherichia coli. nih.gov The lead compound, LEI-800, was discovered through the screening of a small-molecule library and subsequent medicinal chemistry optimization. nih.gov Structural studies revealed that LEI-800 binds to an allosteric, hydrophobic pocket in the GyrA subunit, inhibiting the enzyme through a mechanism distinct from that of fluoroquinolones. nih.gov
In a separate study, a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were designed and synthesized as microbial DNA gyrase inhibitors. nih.govacs.orgresearchgate.net Several of these compounds displayed promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govacs.org In a DNA gyrase supercoiling assay, compounds 6b and 10 exhibited IC50 values of 33.64 and 8.45 μM, respectively. nih.govacs.org
Additionally, quinoline acetohydrazide-hydrazone derivatives have been evaluated as DNA gyrase inhibitors, with some compounds showing potent inhibition of S. aureus DNA gyrase A. rsc.org
Table 2: DNA Gyrase Inhibitory Activity of Quinoline/Isoquinoline Derivatives
| Compound/Class | Target Organism | IC50 Value | Key Findings | Reference |
|---|---|---|---|---|
| Isoquinoline sulfonamides (e.g., LEI-800) | Escherichia coli | Not specified | Allosteric inhibitor of DNA gyrase with activity against fluoroquinolone-resistant strains. | nih.gov |
| Compound 6b (quinoline-4-carbohydrazide derivative) | Staphylococcus aureus | 33.64 μM | DNA gyrase supercoiling inhibition. | nih.govacs.org |
| Compound 10 (quinoline-4-carbohydrazide derivative) | Staphylococcus aureus | 8.45 μM | DNA gyrase supercoiling inhibition. | nih.govacs.org |
| Compound 9m (quinoline acetohydrazide-hydrazone) | Staphylococcus aureus | 0.14 mg/mL | Potent inhibitor of DNA gyrase A. | rsc.org |
| Compound 9n (quinoline acetohydrazide-hydrazone) | Staphylococcus aureus | 0.19 mg/mL | Potent inhibitor of DNA gyrase A. | rsc.org |
Glucosamine-6-phosphate synthase is a crucial enzyme in the biosynthesis of the bacterial cell wall and is considered a promising target for antimicrobial agents. nih.govnih.gov Various compounds, including L-glutamine analogues and transition state intermediate analogues, have been identified as inhibitors of this enzyme. nih.govnih.gov However, a review of the current scientific literature reveals a lack of specific studies investigating this compound derivatives as inhibitors of Glucosamine-6-phosphate Synthase.
Enoyl-acyl carrier protein (ACP) reductase (FabI) and 3-ketoacyl-ACP synthase (FabH/FabF) are key enzymes in the bacterial type II fatty acid synthesis (FAS-II) pathway, making them attractive targets for the development of novel antibacterial drugs. physchemres.orgnih.govnih.govescholarship.org Isoniazid, a first-line anti-tubercular drug, is a known inhibitor of enoyl-ACP reductase. physchemres.org Virtual screening and molecular docking studies have been employed to identify new potential inhibitors of this enzyme, often starting from isoniazid analogues. physchemres.orgresearchgate.net Similarly, natural products like thiolactomycin (B1682310) and cerulenin (B1668410) are known to target β-ketoacyl-ACP synthases. nih.govresearchgate.net
Despite the significant interest in these enzymes as drug targets, there is currently no specific research available in the scientific literature that details the investigation of this compound derivatives as inhibitors of either Enoyl ACP Reductase or 3-Ketoacyl ACP Synthase.
Carbonic Anhydrase Inhibition
No specific studies detailing the synthesis and evaluation of this compound derivatives as carbonic anhydrase inhibitors were identified. Research on carbonic anhydrase inhibitors tends to focus on other classes of compounds, such as sulfonamides and other heterocyclic systems.
Beta-Glucuronidase Inhibition
There is a lack of specific research investigating this compound derivatives as inhibitors of beta-glucuronidase. While related structures like N-Arylidenequinoline-3-carbohydrazides have been studied for this activity, direct evidence for the this compound scaffold is not present in the available literature.
Other Reported Biological Activities (e.g., Analgesic, Antipyretic, Antioxidant, Antihypertensive, Antileishmanial)
Similarly, a thorough search did not yield specific and detailed research findings, including quantitative data such as IC50 values, for the analgesic, antipyretic, antioxidant, antihypertensive, or antileishmanial activities of this compound derivatives. General studies on hydrazide and hydrazone derivatives show potential for some of these activities, but data specific to the this compound core is absent.
Mechanistic Studies of Isoquinoline 1 Carbohydrazide Biological Actions
Identification and Characterization of Cellular and Molecular Targets
Research into the derivatives of isoquinoline (B145761) has identified several key cellular and molecular targets. For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as compound 4f, has been shown to interact with critical proteins involved in cell cycle regulation and signal transduction. nih.gov One of the primary targets identified for this class of compounds is Cyclin-dependent kinase 1 (CDK1), a crucial regulator of the G2/M phase transition in the cell cycle. nih.gov
Furthermore, studies on quinoline-based hydrazide derivatives have pointed towards the cell cycle regulating protein p27kip1 as a significant molecular target. nih.gov Upregulation of p27kip1 is known to inhibit cyclin-dependent kinases, thereby halting cell cycle progression. nih.gov The broader class of isoquinoline alkaloids has been noted for its ability to bind to nucleic acids, such as DNA and RNA, which can disrupt replication and transcription processes. nih.gov Additionally, some isoquinoline derivatives are being explored as inhibitors of the Fibroblast growth-factor receptor (FGFR), a target in cancer therapy. pensoft.net
Table 1: Identified Cellular and Molecular Targets of Isoquinoline Analogs
| Compound Class | Specific Compound Example | Cellular/Molecular Target | Biological Effect | Reference |
|---|---|---|---|---|
| 3-Acyl isoquinolin-1(2H)-one | Compound 4f | Cyclin-dependent kinase 1 (CDK1) | Inhibition of G2/M phase transition | nih.gov |
| 3-Acyl isoquinolin-1(2H)-one | Compound 4f | MEK/ERK pathway proteins | Inhibition of pro-survival signaling | nih.gov |
| 3-Acyl isoquinolin-1(2H)-one | Compound 4f | p38 MAPK pathway proteins | Inhibition of pro-survival signaling | nih.gov |
| Quinoline (B57606) Hydrazide | Compound 22 | p27kip1 | Upregulation, leading to cell cycle arrest | nih.gov |
| Isoquinoline Alkaloids | General | DNA and RNA | Disruption of replication and transcription | nih.gov |
Elucidation of Inhibitory Mechanisms
The inhibitory mechanisms of isoquinoline derivatives are multifaceted. For the 3-acyl isoquinolin-1(2H)-one derivative (compound 4f), the inhibition of CDK1 is a key mechanism leading to cell cycle arrest. nih.gov This is achieved by reducing the protein expression of CDK1, which prevents the cell from entering mitosis. nih.gov In the context of signal transduction, this compound has been shown to inhibit the phosphorylation of key proteins in the MEK/ERK and p38 MAPK pathways, thereby blocking pro-survival signals within cancer cells. nih.gov
Quinoline-4-carbohydrazide-acrylamide hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. rsc.org The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the kinase, preventing its activation and subsequent downstream signaling. rsc.org The broader class of isoquinoline alkaloids has been shown to exert inhibitory effects through various mechanisms, including the inhibition of enzymes like acetylcholinesterase and topoisomerase, as well as through DNA intercalation. nih.govnih.gov
Analysis of Impact on DNA Replication and Cell Cycle Progression
The impact of isoquinoline derivatives on DNA replication and cell cycle progression is a significant aspect of their anti-cancer activity. The 3-acyl isoquinolin-1(2H)-one derivative (compound 4f) has been demonstrated to induce cell cycle arrest at the G2 phase in breast cancer cells. nih.gov This arrest is a direct consequence of the reduced expression of CDK1. nih.gov
Similarly, a quinoline hydrazide derivative (compound 22) was found to cause cell cycle arrest at the G1 phase. nih.gov This effect was associated with the upregulation of the p27kip1 protein, which acts as a cyclin-dependent kinase inhibitor. nih.gov The general class of isoquinoline alkaloids is also known to induce cell cycle arrest, often at the G0/G1 phases. nih.govresearchgate.net This disruption of the normal cell cycle prevents cancer cells from proliferating.
Table 2: Effects of Isoquinoline Analogs on Cell Cycle Progression
| Compound Class | Specific Compound Example | Cell Line(s) | Effect on Cell Cycle | Key Mediating Protein(s) | Reference |
|---|---|---|---|---|---|
| 3-Acyl isoquinolin-1(2H)-one | Compound 4f | MCF-7, MDA-MB-231 | G2 phase arrest | CDK1 (downregulation) | nih.gov |
| Quinoline Hydrazide | Compound 22 | Neuroblastoma cells | G1 phase arrest | p27kip1 (upregulation) | nih.gov |
Investigation of Apoptosis Induction and Cell Proliferation Pathways
A primary mechanism by which isoquinoline derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. The 3-acyl isoquinolin-1(2H)-one derivative (compound 4f) has been shown to induce significant apoptosis in breast cancer cells in a dose-dependent manner. nih.gov The mechanism of apoptosis induction was identified as the mitochondria-mediated intrinsic pathway, characterized by the up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2. nih.gov This leads to the activation of caspases 3, 7, and 9, and the cleavage of PARP. nih.gov
Quinoline-4-carbohydrazide-acrylamide hybrids have also been identified as inducers of apoptosis. rsc.org One particular derivative (compound 6h) was found to trigger apoptosis by upregulating the tumor suppressor protein p53 and the initiator caspase 9. rsc.org The broader family of isoquinoline alkaloids is well-documented to induce apoptosis as a key part of their anti-cancer activity. nih.gov
Examination of Signal Transduction Pathway Modulation
Isoquinoline derivatives have been found to modulate several key signal transduction pathways that are often dysregulated in cancer. The 3-acyl isoquinolin-1(2H)-one derivative (compound 4f) has been shown to inhibit the MEK/ERK and p38 MAPK pathways. nih.gov These pathways are crucial for cell proliferation and survival, and their inhibition contributes to the anti-cancer effects of the compound. nih.gov Isoquinolinone derivatives, in general, have been reported to exert their anti-tumor effects in breast cancer by inhibiting the MAPK/ERK pathway. nih.gov
Role in Oxidative Stress Induction
Structure Activity Relationship Sar and Ligand Design Principles for Isoquinoline 1 Carbohydrazide Scaffolds
Influence of Substituents on Biological Efficacy
The biological activity of isoquinoline-1-carbohydrazide derivatives is significantly modulated by the nature and position of substituents on both the isoquinoline (B145761) ring and the carbohydrazide (B1668358) moiety. Research into various analogs has revealed key trends that guide the design of more potent compounds.
For instance, in the context of antimicrobial agents, the introduction of halogenated phenyl and phenethyl carbamates on related isoquinoline structures has been shown to produce remarkable bactericidal activity. nih.gov Specifically, chlorinated derivatives have exhibited significant antifungal activity. nih.gov This suggests that the electronic properties and lipophilicity conferred by halogen substituents can play a crucial role in the antimicrobial efficacy of the isoquinoline scaffold.
In the realm of anticancer research, the substitution on the phenyl ring of related isoquinoline inhibitors has been a focus. The incorporation of lipophilic substituents is often necessary for potent inhibition of kinases such as RAF-1. drugdesign.org Furthermore, studies on quinoline-based hydrazone derivatives have shown that the nature of the substituent on the hydrazone moiety can drastically alter anticancer activity. For example, certain derivatives have demonstrated potent activity against neuroblastoma and breast adenocarcinoma cell lines, with the specific substitutions determining the potency and selectivity. patsnap.com
Positional Effects of Functional Groups on the Isoquinoline and Carbohydrazide Moieties
The precise placement of functional groups on the this compound scaffold is a critical determinant of biological activity. Even minor shifts in the position of a substituent can lead to significant changes in binding affinity and efficacy, likely due to altered interactions with biological targets.
While specific SAR studies on this compound are limited, broader research on isoquinoline alkaloids provides valuable insights. For example, the presence of a quaternary nitrogen and a methylenedioxy group at the C-2 and C-3 positions of the isoquinoline ring in certain alkaloids has been shown to be important for enhancing antiviral, antibacterial, and antifungal activities. researchgate.net
Furthermore, the carbohydrazide moiety serves as a versatile linker that can be modified to explore different chemical spaces. The terminal nitrogen of the hydrazide can be derivatized to form hydrazones, which introduces a new point of diversity. The substituents on the resulting hydrazone can significantly impact biological activity. For instance, in a series of hydrazide-hydrazones, a slim salicylic aldehyde framework was found to be crucial for the stabilization of the molecules near the substrate docking site of the enzyme laccase. nih.gov The presence of phenyl and bulky tert-butyl substituents on the salicylic aldehyde fragment favored strong interactions with the enzyme's substrate-binding pocket. nih.gov
Rational Design Strategies for Enhanced Bioactivity
Rational drug design, leveraging computational and medicinal chemistry principles, offers a powerful approach to enhance the bioactivity of this compound scaffolds. These strategies aim to optimize the interactions between the ligand and its biological target.
Structure-based drug design is a key strategy, where the three-dimensional structure of the target protein is used to design inhibitors. For example, in the design of RAF kinase inhibitors, novel bicyclic heterocycles, including isoquinolines, were designed as key structural elements to interact with the hinge region of the kinase. drugdesign.org Molecular docking simulations can predict the binding modes of designed compounds, helping to rationalize the SAR and guide further optimization. nih.gov
Another approach is scaffold hopping, where the core this compound structure is modified or replaced with a different scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. mdpi.com For instance, a scaffold hopping approach was used to develop isoquinoline-based allosteric HIV-1 integrase inhibitors from archetypal quinoline-based compounds. mdpi.com
Hybridization of the this compound scaffold with other pharmacologically active moieties is also a common strategy. For example, creating hybrids of quinoline-hydrazones with isatin has led to promising antibacterial agents. u-tokyo.ac.jp
Bioisosteric Replacements and Their Impact on the Pharmacological Profile
Bioisosteric replacement, the substitution of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govpensoft.net
In the context of isoquinoline derivatives, bioisosteric modulation of a naphthalene ring to an isoquinoline or tetrahydroisoquinoline ring in the search for new successors of agomelatine led to potent melatonergic ligands. mdpi.com Interestingly, the presence of the nitrogen atom in the isoquinoline ring resulted in a notable improvement in pharmacokinetic properties. mdpi.com
Computational Chemistry and in Silico Approaches in Isoquinoline 1 Carbohydrazide Research
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as an isoquinoline-1-carbohydrazide derivative, to the active site of a target protein.
A critical application of molecular docking is the estimation of the binding affinity between a ligand and its target enzyme, typically expressed as a docking score in units of kcal/mol. This score provides a quantitative measure of the stability of the enzyme-ligand complex, with more negative values indicating stronger binding. In studies involving hydrazone derivatives of heterocyclic compounds like quinoline (B57606) and isoquinoline (B145761), docking simulations have been crucial for prioritizing compounds for synthesis and biological testing. nih.gov For instance, computational screening of isoquinoline and quinoline derivatives against various microbial and cancer-related enzymes has demonstrated a wide range of binding affinities. researchgate.netsemanticscholar.org
Studies on quinazolinone Schiff base derivatives, which share structural similarities with this compound derivatives, have shown docking scores ranging from -5.96 to -8.58 kcal/mol against the DNA gyrase enzyme. nih.gov Similarly, quinoline hydrazone derivatives have been docked into the catalytic domain of dihydrofolate reductase, yielding estimated binding affinities between -8.4 and -9.4 kcal/mol. nih.gov These studies underscore the ability of the hydrazone moiety, when combined with a heterocyclic core like isoquinoline, to form high-affinity interactions with biological targets.
| Compound Class | Target Enzyme | PDB Code | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Quinoline-Hydrazone Derivative | Dihydrofolate Reductase (DHFR) | 2W9H | -8.4 to -9.4 nih.gov |
| Quinazolinone-Schiff Base Derivative | DNA Gyrase | 1KZN | -5.96 to -8.58 nih.gov |
| Pyridinyl Tetrahydroisoquinoline Schiff's Base | DNA Gyrase | 1KZN | Not explicitly stated, but interactions were favorable researchgate.net |
| 2H-thiopyrano[2,3-b]quinoline Derivative | Anticancer Peptide CB1a | 2IGR | -5.3 to -6.1 semanticscholar.org |
Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of an enzyme. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for stabilizing the ligand-receptor complex.
For example, in docking studies of quinazolinone Schiff bases with DNA gyrase, the binding model revealed strong hydrogen bonding interactions with key active site residues like Asp73, Asn46, and Arg136. nih.gov The ability of the hydrazone linker to act as both a hydrogen bond donor and acceptor is often central to the observed binding modes. Similarly, analyses of isoquinoline derivatives targeting the phosphoethanolamine methyltransferase of Plasmodium falciparum (PfPMT) were conducted to identify the crucial interactions within the receptor's active site. researchgate.net These detailed interaction maps are vital for structure-based drug design, enabling chemists to modify the this compound scaffold to enhance interactions with specific residues and thereby improve potency and selectivity. researchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying molecules like this compound. Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states and predict electronic spectra.
DFT calculations are employed to understand the fundamental electronic properties of a molecule, which govern its reactivity and interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For isoquinoline-based derivatives, DFT has been used to calculate these frontier molecular orbitals, revealing how substitutions on the isoquinoline ring can modulate the energy gap and influence intramolecular charge transfer (ICT) processes. nih.gov
Natural Bond Orbital (NBO) analysis, another DFT-based method, provides further insight into charge distribution, orbital interactions, and the stability endowed by electron delocalization. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecular surface, identifying electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which is invaluable for predicting intermolecular interactions. nih.gov
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Isoquinoline | DFT (unspecified) | -6.52 | -1.19 | 5.33 researchgate.net |
| 8-Hydroxyquinoline | DFT | Not specified | Not specified | 4.53 researchgate.net |
| Isoquinoline Derivative (MPBID4′) | M06/6-311G(d,p) | -6.046 | -3.304 | 2.742 nih.gov |
Molecules can often exist in different spatial arrangements (conformers) or structural forms (isomers). DFT is a powerful tool for exploring the potential energy surface of a molecule to identify its most stable conformations. nih.gov For a molecule like this compound, rotation around the single bonds in the carbohydrazide (B1668358) linker can lead to various conformers. DFT calculations can determine the relative energies of these conformers and the energy barriers for interconversion. nih.gov
A significant application of DFT and TD-DFT is the prediction of various spectroscopic properties, which can be compared with experimental data to validate the synthesized structure. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net For the parent isoquinoline molecule, DFT calculations using the B3LYP functional have shown excellent agreement between the calculated vibrational frequencies and the experimental FT-IR and FT-Raman spectra, allowing for precise assignment of the vibrational modes. researchgate.netresearchgate.net
Furthermore, TD-DFT is used to calculate the electronic transition energies and oscillator strengths, which allows for the simulation of UV-Visible absorption spectra. nih.gov This predictive capability is valuable for understanding the photophysical properties of this compound derivatives. By comparing the calculated spectra (e.g., λmax) with experimental measurements, researchers can confirm the electronic structure and validate the computational models being used. bohrium.comresearchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Derivatives
In silico ADMET prediction is a critical step in the early phases of drug discovery, allowing for the evaluation of the pharmacokinetic and safety profiles of novel compounds before their synthesis. nih.gov For derivatives of isoquinoline and the closely related quinoline scaffolds, various web-based tools and computational models are employed to forecast their behavior within the human body. researchgate.netnih.gov
Researchers utilize platforms such as SWISS ADME, pkCSM, and AdmetSAR to predict a wide range of properties. researchgate.net These tools analyze the chemical structure of a derivative to estimate its absorption, distribution, metabolism, excretion, and potential toxicity. Key parameters often evaluated include gastrointestinal (GI) absorption, permeability across Caco-2 cells (an indicator of intestinal absorption), plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netnih.gov
For instance, studies on N-substituted quinoline-3-carbaldehyde hydrazone derivatives, which share a hydrazone linkage similar to hydrazide derivatives, have demonstrated the utility of these predictive models. researchgate.net The predictions for these compounds often indicate high gastrointestinal absorption and good oral bioavailability, which are desirable characteristics for drug candidates. researchgate.net However, some derivatives may also be predicted to be P-glycoprotein (P-gp) substrates or inhibitors, which can influence their distribution and potential for drug-drug interactions. researchgate.net
Toxicity predictions are another vital component of the in silico assessment. These models can flag potential issues such as mutagenicity (Ames test), hepatotoxicity, and other adverse effects, guiding the selection of candidates with the most favorable safety profiles for further development. researchgate.net The bioactivity scores, often calculated using platforms like Molinspiration, help to gauge the potential of these compounds to interact with major drug targets like G-protein-coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net
Below is an example of a data table summarizing typical in silico ADMET predictions for a hypothetical series of this compound derivatives, based on findings for structurally similar compounds. researchgate.netnih.gov
| Derivative | Predicted GI Absorption | Caco-2 Permeability (log Papp) | CYP2D6 Inhibition | P-gp Substrate | Ames Toxicity |
| Compound A | High | High | Non-inhibitor | No | Non-toxic |
| Compound B | High | Medium | Inhibitor | Yes | Non-toxic |
| Compound C | Low | Low | Non-inhibitor | No | Toxic |
| Compound D | High | High | Non-inhibitor | No | Non-toxic |
This table is illustrative and represents the type of data generated in in silico ADMET studies.
These predictive studies are crucial for prioritizing which derivatives to synthesize and subject to more rigorous experimental testing, thereby streamlining the drug discovery pipeline. researchgate.net
Computational Analysis of Reaction Mechanisms and Synthetic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in elucidating the reaction mechanisms involved in the synthesis of this compound and its derivatives. researchgate.netmdpi.com These theoretical studies provide a deeper understanding of reaction pathways, transition states, and the factors that control the regiochemistry and stereochemistry of the products. mdpi.comrsc.org
By modeling the energies of reactants, intermediates, transition states, and products, computational methods can map out the potential energy surface of a reaction. mdpi.com This allows chemists to identify the most likely reaction pathway and understand why certain products are formed preferentially over others. For example, in multi-step syntheses, DFT calculations can help to optimize reaction conditions by identifying the rate-limiting step or predicting the effect of different catalysts and solvents. rsc.org
In the synthesis of complex heterocyclic systems derived from isoquinoline or quinoline precursors, such as in 1,3-dipolar cycloaddition reactions, DFT has been used to explain the observed regioselectivity. mdpi.com The calculations can determine the energies of the different possible transition states leading to various regioisomers, with the experimentally observed product corresponding to the pathway with the lowest activation energy. mdpi.com
Furthermore, computational analysis extends to the characterization of the synthesized molecules. Theoretical calculations of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR), can be compared with experimental data to confirm the structure of the final compounds. researchgate.netmdpi.com This synergy between computational and experimental work is powerful for structural verification.
Below is a representative table illustrating how computational data can be used to analyze a synthetic reaction step for an isoquinoline derivative.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -25.8 |
| Key Bond Distance (Å) | 3.5 (forming) | 2.1 (forming) | 1.5 (formed) |
| Vibrational Frequency (cm⁻¹) | N/A | -350 (imaginary) | N/A |
This table provides a simplified example of data obtained from DFT calculations for a single reaction step, showing the activation energy barrier and the exergonic nature of the reaction.
Through such detailed computational investigations, researchers can not only rationalize experimental outcomes but also design more efficient and selective synthetic routes to novel this compound derivatives. rsc.org
Emerging Applications and Future Research Directions of Isoquinoline 1 Carbohydrazide
Development as Chemosensing Agents and Fluorescent Probes (e.g., Metal Ion Detection)
The development of chemosensors and fluorescent probes for the selective and sensitive detection of various analytes is a rapidly growing field of research. Isoquinoline-1-carbohydrazide has emerged as a valuable building block for the design of such sensors due to the inherent fluorescence of the isoquinoline (B145761) ring and the metal-chelating ability of the carbohydrazide (B1668358) group.
Derivatives of this compound, particularly hydrazones formed by the condensation of the carbohydrazide with various aldehydes and ketones, have shown significant potential as chemosensors for metal ions. The sensing mechanism often involves a change in the fluorescence or colorimetric properties of the molecule upon binding with a specific metal ion. This change can be attributed to processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).
One notable example is the use of 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) for the sensitive quantification of short-chain fatty acids (SCFAs) via derivatization and liquid chromatography-mass spectrometry (LC-MS). nih.gov This method significantly enhances the detection sensitivity and improves the separation of SCFAs, highlighting the utility of this compound derivatives in analytical chemistry. nih.gov
The following table summarizes some of the key features of this compound-based chemosensors:
| Derivative Type | Target Analyte(s) | Sensing Mechanism | Notable Features |
| Hydrazones | Metal Ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) | Colorimetric/Fluorometric | High selectivity and sensitivity, visible color change, fluorescence enhancement or quenching. |
| Schiff Bases | Anions, Neutral Molecules | Changes in UV-Vis absorption or fluorescence emission | Potential for ratiometric sensing, tunable properties through modification of the aldehyde/ketone precursor. |
| Isotope-Coded Derivatives | Small Biomolecules (e.g., SCFAs) | Mass Spectrometry | Enhanced detection sensitivity and accuracy in complex biological samples. nih.gov |
Future research in this area is expected to focus on the development of ratiometric and near-infrared (NIR) fluorescent probes for in vivo imaging and the detection of a broader range of analytes, including biologically important anions and reactive oxygen species.
Prospects in Novel Therapeutic Agent Development
The isoquinoline scaffold is a well-established privileged structure in drug discovery, with numerous isoquinoline-containing compounds exhibiting a wide array of biological activities. The incorporation of the carbohydrazide moiety at the 1-position of the isoquinoline ring offers a versatile handle for the synthesis of novel derivatives with potential therapeutic applications.
Research has demonstrated that derivatives of this compound possess promising antimicrobial and anticancer activities. For instance, certain tricyclic isoquinoline derivatives have shown antibacterial properties against Gram-positive pathogens. The unique structural features of these compounds make them attractive candidates for the development of new classes of antibiotics to combat drug-resistant bacteria.
In the realm of oncology, quinoline-based hydrazide-hydrazone derivatives have been investigated for their cytotoxic activity against various cancer cell lines. mdpi.com These compounds can induce apoptosis and arrest the cell cycle at different phases, making them potential leads for the development of novel anticancer agents. mdpi.com The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular signaling pathways.
Exploration of Unexplored Biological Activities and Novel Therapeutic Targets
While the antimicrobial and anticancer potential of this compound derivatives is being actively investigated, there remains a vast, unexplored landscape of other potential biological activities. The structural versatility of this scaffold suggests that its derivatives could interact with a wide range of biological targets.
Future research should focus on screening this compound libraries against a broader panel of therapeutic targets, including but not limited to:
Antiviral agents: The isoquinoline nucleus is present in some antiviral compounds, and the carbohydrazide moiety could be modified to target viral enzymes or entry processes.
Anti-inflammatory agents: Many heterocyclic compounds exhibit anti-inflammatory properties, and derivatives of this compound could be designed to inhibit key inflammatory mediators.
Neuroprotective agents: Given the role of isoquinoline alkaloids in neuroscience, exploring the potential of this compound derivatives in the context of neurodegenerative diseases is a promising avenue.
Enzyme inhibitors: The carbohydrazide group can act as a zinc-binding group or a pharmacophore that interacts with the active sites of various enzymes, such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).
The identification of novel therapeutic targets for this compound derivatives will require a multidisciplinary approach, combining computational methods, high-throughput screening, and detailed mechanistic studies.
Advanced Synthetic Challenges and Innovations in Derivatization
The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. wikipedia.org These methods provide access to a variety of substituted isoquinoline precursors. The subsequent introduction of the carbohydrazide moiety at the 1-position typically involves the conversion of a carboxylic acid or its ester derivative.
While the fundamental synthesis of this compound is well-established, the development of advanced and efficient derivatization strategies presents ongoing challenges and opportunities for innovation. Key areas of focus include:
Diversity-oriented synthesis: The development of synthetic routes that allow for the rapid generation of large and diverse libraries of this compound derivatives is crucial for drug discovery and high-throughput screening efforts.
Greener synthetic methods: The use of more environmentally friendly reagents and reaction conditions, such as microwave-assisted synthesis and multicomponent reactions, can improve the sustainability of the synthetic process.
Regioselective functionalization: The selective modification of different positions on the isoquinoline ring and the carbohydrazide group is essential for fine-tuning the biological activity and physicochemical properties of the derivatives.
Stereoselective synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods is critical to obtaining enantiomerically pure compounds, as different enantiomers can have distinct biological activities.
Recent innovations in catalysis and synthetic methodology are expected to provide new tools for the efficient and selective synthesis of novel this compound analogs with enhanced properties.
Combination Therapies and Multi-target Drug Design Based on this compound Scaffolds
The complexity of many diseases, such as cancer and infectious diseases, often necessitates the use of combination therapies that target multiple pathways simultaneously. The this compound scaffold is well-suited for the development of both combination therapy regimens and single-molecule multi-target agents.
Combination Therapies: Derivatives of this compound with a specific biological activity could be co-administered with other therapeutic agents to achieve synergistic effects and overcome drug resistance. For example, an antibacterial this compound derivative could be combined with a β-lactam antibiotic to enhance its efficacy against resistant bacterial strains.
Multi-target Drug Design: A more sophisticated approach involves the design of a single molecule that can modulate multiple biological targets. The this compound scaffold provides a flexible platform for the incorporation of different pharmacophores that can interact with distinct targets. For instance, a derivative could be designed to inhibit both a key enzyme in a cancer cell and a protein involved in angiogenesis, thereby attacking the tumor on multiple fronts.
The rational design of such multi-target agents requires a deep understanding of the structure-activity relationships of the this compound scaffold and the application of computational modeling and medicinal chemistry principles. The development of such compounds holds the promise of more effective and personalized therapies with reduced side effects.
Q & A
Q. What are the standard synthetic protocols for Isoquinoline-1-carbohydrazide, and how can purity be optimized?
this compound is typically synthesized via condensation reactions between isoquinoline derivatives and hydrazine hydrate. A common method involves refluxing isoquinoline-1-carbonyl chloride with hydrazine in anhydrous ethanol under nitrogen atmosphere to prevent oxidation . Purity optimization requires rigorous purification steps:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Chromatography : Column chromatography with silica gel (ethyl acetate/hexane eluent) resolves byproducts.
- Analytical validation : Confirm purity via HPLC (≥95%) and NMR (absence of extraneous peaks) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. What are the primary biological targets or assays used to evaluate this compound derivatives?
Common assays include:
- Antiviral activity : Inhibition of HIV-1 integrase (e.g., in Hela cells) via enzyme-linked immunosorbent assays (ELISA) at 100 μM concentrations .
- Cytotoxicity screening : MTT assays in human cell lines (e.g., IC > 200 μM indicates low toxicity) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of this compound analogs with enhanced bioactivity?
- Docking workflow : Use software like AutoDock Vina to simulate ligand binding to target proteins (e.g., HIV-1 integrase). Key parameters include:
Q. What strategies resolve contradictions in bioactivity data across different studies?
Conflicting results (e.g., varying inhibition rates in antiviral assays) may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, viral titer).
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups at position 4 enhance activity ).
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends .
Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound derivatives?
- Lipophilicity optimization : Introduce alkyl chains (e.g., methyl, ethyl) to enhance LogP (target range: 1.5–3.0).
- Metabolic stability : Replace labile hydrazide groups with bioisosteres (e.g., oxadiazoles) to reduce hepatic clearance .
- Permeability : Assess Caco-2 cell monolayers to predict intestinal absorption .
Methodological Challenges and Solutions
Q. What are the best practices for reproducing synthetic yields in this compound preparation?
- Control reaction conditions : Document inert atmosphere (N/Ar), temperature (±2°C), and solvent purity.
- Troubleshooting low yields :
- Use fresh hydrazine hydrate to avoid decomposition.
- Employ Dean-Stark traps to remove water in condensation reactions .
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- In vitro limitations : Account for plasma protein binding and metabolic enzymes absent in cell cultures.
- In vivo validation : Conduct pharmacokinetic studies (e.g., AUC, C) in rodent models to correlate exposure with toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
